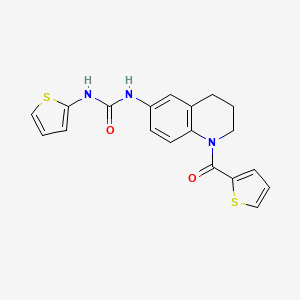
1-(Thiophen-2-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Thiophen-2-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C19H17N3O2S2 and its molecular weight is 383.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Thiophen-2-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationship (SAR), and various pharmacological effects.
Chemical Structure
The compound features a urea moiety linked to a thiophene ring and a tetrahydroquinoline structure. This unique arrangement contributes to its biological properties. The molecular formula is C16H16N2O2S2.
Antimicrobial Activity
Recent studies have shown that derivatives of thiophene-based compounds exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been evaluated against Mycobacterium tuberculosis . A study synthesized various thiophene and thiazole derivatives and tested their antimycobacterial activity. Some derivatives demonstrated effective inhibition against drug-resistant strains of M. tuberculosis, indicating the potential of thiophene-containing ureas in combating resistant infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A related study focused on urea and thiourea derivatives bearing thiophene rings showed promising results against various cancer cell lines. The mechanism of action appears to involve the inhibition of critical enzymes involved in cancer progression, such as thioredoxin reductase (TrxR), which is essential for cancer cell survival . The structure-activity relationship (SAR) studies indicated that specific modifications to the thiophene and urea components could enhance anticancer efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how structural variations affect biological activity. For this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Urea Core | Essential for binding interactions with target enzymes |
| Thiophene Ring | Contributes to hydrophobic interactions and enhances membrane permeability |
| Tetrahydroquinoline | Influences the overall stability and bioavailability of the compound |
These features collectively enhance the compound's ability to interact with biological targets effectively.
Case Studies
- Antimycobacterial Screening : A series of compounds derived from similar structures were screened against M. tuberculosis H37Rv. The most active compounds showed low cytotoxicity while effectively inhibiting bacterial growth .
- Anticancer Evaluation : In vitro studies demonstrated that certain derivatives exhibited potent activity against human tumor cell lines such as HepG2 and Mia PaCa-2. Notably, modifications in the thiophene substituents resulted in enhanced selectivity towards cancer cells while sparing normal cells .
Eigenschaften
IUPAC Name |
1-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c23-18(16-5-2-10-25-16)22-9-1-4-13-12-14(7-8-15(13)22)20-19(24)21-17-6-3-11-26-17/h2-3,5-8,10-12H,1,4,9H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFPCZVRRBVHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














